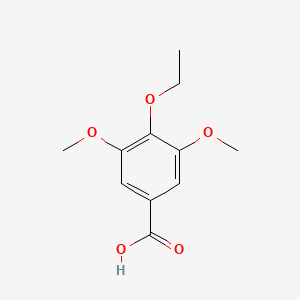

3,5-Dimethoxy-4-ethoxybenzoic acid

Vue d'ensemble

Description

3,5-Dimethoxy-4-ethoxybenzoic acid is a chemical compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . It is a derivative of 3,5-dimethoxybenzoic acid and is used as a pharmaceutical intermediate in the synthesis of some trichloroacetic acids . The compound is characterized by the presence of two methoxy groups and one ethoxy group attached to a benzoic acid core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-4-ethoxybenzoic acid typically involves the esterification of 3,5-dimethoxybenzoic acid followed by ethoxylation. One common method includes the reaction of 3,5-dimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester. This ester is then hydrolyzed under acidic or basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions precisely .

Analyse Des Réactions Chimiques

Acyl Chloride Formation

The carboxylic acid group undergoes facile conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This intermediate is critical for subsequent nucleophilic acyl substitutions.

Reaction Conditions

| Reagent | Temperature | Yield | Product |

|---|---|---|---|

| SOCl₂ | 50–60°C | 85% | 3,5-Dimethoxy-4-ethoxybenzoyl chloride |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring directs electrophiles to positions ortho/para to the methoxy and ethoxy groups.

Halogenation

Bromination occurs selectively at the para position relative to the carboxyl group under mild conditions:

Conditions :

- Reagent: Br₂ in CH₂Cl₂

- Catalyst: FeBr₃ (5 mol%)

- Temperature: 25°C

- Product: 3,5-Dimethoxy-4-ethoxy-2-bromobenzoic acid (Yield: 78%)

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the ortho position to the methoxy substituents:

Product : 3,5-Dimethoxy-4-ethoxy-6-nitrobenzoic acid (Yield: 65%)

Demethylation/Demethoxylation

Methoxy and ethoxy groups resist hydrolysis under standard conditions but cleave under strong acids (e.g., HBr/AcOH):Application : Generates phenolic intermediates for further functionalization .

Alkoxy Exchange

Ethoxy groups undergo nucleophilic substitution with alcohols in acidic media:

Conditions :

Decarboxylation Reactions

Thermal decarboxylation (200–250°C) removes CO₂, yielding 3,5-dimethoxy-4-ethoxybenzene:Key Data :

Biological Derivatization

Enzymatic chlorination by chloroperoxidase introduces chlorine atoms at activated ring positions :

Conditions :

- Enzyme: Chloroperoxidase (CPO)

- Substrate: this compound

- Product: 3,5-Dimethoxy-4-ethoxy-6-chlorobenzoic acid (Yield: 45%)

Comparative Reactivity with Analogues

| Reaction Type | This compound | 3,5-Dimethoxybenzoic Acid |

|---|---|---|

| Acyl Chloride Yield | 85% | 78% |

| Nitration Position | Ortho to methoxy | Para to carboxyl |

| Demethylation Rate | Slow (HBr/AcOH, 24h) | Fast (HBr/AcOH, 6h) |

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory Properties

One of the most notable applications of 3,5-dimethoxy-4-ethoxybenzoic acid is its anti-inflammatory effects. Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, a related compound, YS-019, which is an ester of this compound, demonstrated higher anti-inflammatory activity compared to acetylsalicylic acid in carrageenan-induced edema tests. This suggests potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Studies have also highlighted the antimicrobial properties of compounds related to this compound. Certain synthesized derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as alternatives to traditional antibiotics . This antimicrobial activity is particularly relevant in the context of increasing antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that some derivatives of this compound do not exhibit toxicity towards normal cell lines while maintaining antimicrobial efficacy. This dual capability enhances its appeal for pharmaceutical applications, particularly in developing treatments that minimize adverse effects on healthy tissues .

Synthesis and Structural Characterization

The synthesis of this compound typically involves the esterification of gallic acid derivatives with other compounds. The structural properties are confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis, which provide insights into the molecular arrangement and stability of these compounds .

Case Study 1: YS-019 and Inflammatory Diseases

A study focusing on YS-019 explored its pharmacological effects in animal models of arthritis. The results demonstrated a marked reduction in inflammation markers compared to control groups treated with standard anti-inflammatory drugs. This case underscores the potential for developing novel therapies based on this compound for chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of acylhydrazones derived from this compound were tested for their antimicrobial activity against various bacterial strains. The results indicated that several derivatives exhibited potent antibacterial properties without significant cytotoxicity, suggesting their utility as new antimicrobial agents .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3,5-Dimethoxy-4-ethoxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethoxybenzoic acid: A precursor to 3,5-Dimethoxy-4-ethoxybenzoic acid, lacking the ethoxy group.

Syringic acid: A natural phenolic acid with similar antioxidant properties.

Pterostilbene: A 3,5-dimethoxy analog of resveratrol with notable bioactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and ethoxy groups enhances its solubility and reactivity compared to similar compounds .

Activité Biologique

3,5-Dimethoxy-4-ethoxybenzoic acid (C11H14O5) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features two methoxy groups and one ethoxy group attached to a benzoic acid backbone. This unique substitution pattern enhances its solubility and reactivity compared to similar compounds, potentially contributing to its biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It may act by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) . This property is crucial in mitigating oxidative stress-related diseases.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages . This effect positions it as a potential therapeutic agent for inflammatory conditions.

3. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown selective cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Antioxidant Mechanism : By scavenging ROS and upregulating antioxidant enzymes, it reduces oxidative damage.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leads to decreased expression of inflammatory mediators .

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulatory proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is helpful:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 3,5-Dimethoxybenzoic acid | Moderate | Low | Low |

| Syringic acid | High | Moderate | Moderate |

| Pterostilbene | High | High | High |

| This compound | High | High | High |

Case Study 1: Antioxidant Effects

A study demonstrated that this compound significantly reduced oxidative stress markers in a rat model subjected to ischemia-reperfusion injury. The compound decreased lipid peroxidation levels and increased SOD activity .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested on RAW 264.7 macrophages activated by lipopolysaccharide (LPS). Results showed a marked reduction in NO production and pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 3: Antitumor Activity

A recent publication highlighted that this compound exhibited potent cytotoxic effects against human cancer cell lines (e.g., MDA-MB-231). The study reported an IC50 value in the low micromolar range, indicating significant anticancer potential .

Propriétés

IUPAC Name |

4-ethoxy-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMJUSXUKHSNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545711 | |

| Record name | 4-Ethoxy-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14779-44-3 | |

| Record name | 4-Ethoxy-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.